1,3-Dichloro-2-methyl-4-(trifluoromethyl)benzene
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Overview
Description
“2,6-Dichloro-3-(trifluoromethyl)toluene” is a chemical compound used in various branches of industry, such as agriculture, pharmaceuticals, and cosmetics. It is a derivative of trifluorotoluene .
Synthesis Analysis
For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular formula of “2,6-Dichloro-3-(trifluoromethyl)toluene” is C8H5Cl2F3 .Chemical Reactions Analysis
Trifluorotoluene is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals . It has a variety of niche uses .Physical and Chemical Properties Analysis
The molecular weight of “2,6-Dichloro-3-(trifluoromethyl)toluene” is 229.02 g/mol .Mechanism of Action
Mode of Action
. SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. .
Pharmacokinetics
404g/cm3), boiling point (2109ºC at 760 mmHg), and molecular weight (22902700) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
Properties
IUPAC Name |
1,3-dichloro-2-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAGWOKIYKENDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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